CGP71683 hydrochloride

Description

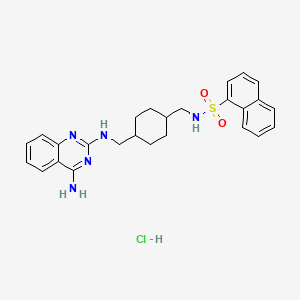

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O2S.ClH/c27-25-22-9-3-4-10-23(22)30-26(31-25)28-16-18-12-14-19(15-13-18)17-29-34(32,33)24-11-5-7-20-6-1-2-8-21(20)24;/h1-11,18-19,29H,12-17H2,(H3,27,28,30,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQDKUNCSVFGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNC2=NC3=CC=CC=C3C(=N2)N)CNS(=O)(=O)C4=CC=CC5=CC=CC=C54.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192322-50-2 | |

| Record name | CGP-71683A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192322502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-71683A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45B73P82A3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of CGP71683 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP71683 hydrochloride is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of CGP71683, detailing its interaction with the Y5 receptor, the subsequent effects on intracellular signaling pathways, and its physiological consequences, particularly in the context of appetite regulation. This document synthesizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its mechanism and relevant experimental workflows.

Core Mechanism of Action: Competitive Antagonism of the NPY Y5 Receptor

The primary mechanism of action of CGP71683 is its competitive antagonism at the Neuropeptide Y Y5 receptor.[1][3] The Y5 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand Neuropeptide Y, couples to inhibitory G proteins (Gi/o).[2] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP).[1][2]

CGP71683, by binding to the Y5 receptor, prevents the binding of NPY and other endogenous agonists, thereby blocking the initiation of this downstream signaling cascade. This antagonistic action effectively reverses the physiological effects mediated by the NPY-Y5 receptor pathway, most notably the potent orexigenic (appetite-stimulating) effects of NPY.[4]

Signaling Pathway

The signaling cascade initiated by NPY binding to the Y5 receptor and its inhibition by CGP71683 is depicted below.

Quantitative Data

The affinity and selectivity of CGP71683 for the NPY Y5 receptor have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of CGP71683

| Parameter | Species | Receptor | Value (nM) | Reference |

| Ki | - | NPY Y5 | 1.3 | [1][3] |

| IC50 | Rat | NPY Y5 | 1.4 | [2] |

Table 2: Receptor Selectivity of CGP71683

| Receptor Subtype | IC50 (nM) | Selectivity vs. Y5 (fold) | Reference |

| NPY Y1 | 2765 | > 1975 | [2] |

| NPY Y2 | 7187 | > 5133 | [2] |

| NPY Y4 | 5637 | > 4026 | [2] |

Table 3: In Vitro Functional Activity

| Assay | Cell Line | Effect of CGP71683A | IC50 | Reference |

| Inhibition of [125I]-PYY binding | BT-549 (human breast cancer) | Displaces radioligand | 29 pM (high affinity site), 531 nM (low affinity site) | [1] |

| Inhibition of forskolin-stimulated cAMP accumulation | BT-549 (human breast cancer) | Blocks NPY-induced inhibition | Not explicitly stated for CGP71683A, but NPY IC50 was 52 pM | [1] |

Experimental Protocols

The characterization of CGP71683 involves several key experimental procedures. Detailed methodologies for these assays are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of CGP71683 for the NPY Y5 receptor.

Objective: To measure the ability of CGP71683 to displace a radiolabeled ligand from the Y5 receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the recombinant human or rat NPY Y5 receptor (e.g., HEK293 cells).

-

Radioligand: [125I]-Peptide YY ([125I]-PYY) or another suitable Y5-selective radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of unlabeled NPY or another potent Y5 agonist.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the Y5 receptor in a cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [125I]-PYY (typically at or below its Kd).

-

Increasing concentrations of this compound.

-

For total binding wells, add vehicle instead of CGP71683.

-

For non-specific binding wells, add a saturating concentration of unlabeled NPY.

-

Initiate the binding reaction by adding the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the CGP71683 concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay (cAMP Accumulation Assay)

This assay is used to functionally assess the ability of CGP71683 to block the NPY-mediated inhibition of adenylyl cyclase.

Objective: To measure the effect of CGP71683 on cAMP levels in cells expressing the Y5 receptor, in the presence of an adenylyl cyclase stimulator and an NPY agonist.

Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing the NPY Y5 receptor (e.g., BT-549 or HEK293-Y5).

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Y5 Receptor Agonist: Neuropeptide Y (NPY).

-

Test Compound: this compound.

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent cAMP degradation.

-

Cell Lysis Buffer.

-

cAMP Detection Kit: e.g., ELISA, HTRF, or radioimmunoassay kit.

Procedure:

-

Cell Culture: Seed the cells in a multi-well plate and grow to a suitable confluency.

-

Pre-incubation: Pre-incubate the cells with the PDE inhibitor (IBMX) for a short period (e.g., 15-30 minutes) to inhibit phosphodiesterase activity.

-

Treatment: Treat the cells with the following combinations:

-

Vehicle control.

-

Forskolin alone (to stimulate basal cAMP production).

-

Forskolin + NPY (to measure inhibition of adenylyl cyclase).

-

Forskolin + NPY + increasing concentrations of CGP71683 (to measure the antagonistic effect).

-

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP detection kit protocol.

-

cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using the chosen detection method.

-

Data Analysis: Normalize the cAMP levels to the forskolin-only treated group. Plot the percentage of inhibition of the NPY effect against the logarithm of the CGP71683 concentration to determine its potency in blocking the Y5 receptor-mediated signaling.

In Vivo Food Intake Studies

These studies are crucial for evaluating the physiological effect of CGP71683 on appetite.

Objective: To determine the effect of CGP71683 administration on food consumption in animal models.

Animal Model: Typically, rats or mice are used. Models of obesity, such as diet-induced obese (DIO) animals, or fasted animals are often employed to enhance the orexigenic drive.[2][4]

Materials:

-

Test Animals: e.g., Male Wistar rats or C57BL/6 mice.

-

Test Compound: this compound, dissolved in a suitable vehicle.

-

Vehicle Control.

-

Standard or High-Fat Diet.

-

Metabolic Cages for accurate food intake and activity monitoring.

Procedure:

-

Acclimatization: Acclimatize the animals to individual housing and the specific diet for a period before the experiment.

-

Fasting (if applicable): In some protocols, animals are fasted for a period (e.g., 12-24 hours) to induce a robust feeding response.

-

Compound Administration: Administer CGP71683 or vehicle via the desired route (e.g., intraperitoneal injection, i.p., or oral gavage, p.o.). Doses can range, for example, from 1 to 30 mg/kg.[4]

-

Food Presentation: Shortly after compound administration, present a pre-weighed amount of food to the animals.

-

Food Intake Measurement: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

Data Analysis: Compare the cumulative food intake between the CGP71683-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound acts as a highly selective and potent competitive antagonist of the Neuropeptide Y Y5 receptor. Its mechanism of action involves the blockade of Gi protein-coupled signaling, leading to a disinhibition of adenylyl cyclase and a subsequent prevention of the decrease in intracellular cAMP levels that is normally induced by NPY. This molecular action translates into a significant physiological effect, most notably the reduction of food intake. The data and protocols presented in this guide provide a comprehensive technical overview of the core mechanism of action of CGP71683, making it a valuable tool for research in the fields of metabolism, neuroscience, and drug development.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of adenylate cyclase activity in the minute bovine ciliary epithelial cells during the pharmacological stimulation of adrenergic and cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

CGP71683 Hydrochloride: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP71683 hydrochloride is a potent and highly selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor subtype. Its high affinity for the Y5 receptor, coupled with significantly lower affinity for other NPY receptor subtypes, has established it as a critical pharmacological tool for investigating the physiological and pathological roles of the NPY Y5 receptor. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, and detailed protocols for key in vitro and in vivo experimental applications. The information presented herein is intended to support researchers in the fields of neuroscience, metabolism, and drug development in the effective utilization of this compound for preclinical research.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter ubiquitously expressed in the central and peripheral nervous systems. It is implicated in a wide array of physiological processes, including the regulation of food intake, energy homeostasis, anxiety, and circadian rhythms. NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), of which at least five subtypes (Y1, Y2, Y4, Y5, and Y6) have been identified and characterized in mammals.

The NPY Y5 receptor subtype has garnered significant attention due to its pronounced role in mediating the orexigenic (appetite-stimulating) effects of NPY. This compound has emerged as a cornerstone in the study of this receptor, enabling precise dissection of its functions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Name | N-[[trans-4-[[(4-amino-2-quinazolinyl)amino]methyl]cyclohexyl]methyl]-1-naphthalenesulfonamide, monohydrochloride |

| Synonyms | CGP71683A (free base) |

| Molecular Formula | C₂₆H₂₉N₅O₂S·HCl |

| Molecular Weight | 512.07 g/mol |

| CAS Number | 192322-50-2 |

| Appearance | Crystalline solid |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO (to 100 mM) |

| Storage | Store at +4°C |

Mechanism of Action

This compound is a competitive antagonist of the NPY Y5 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, NPY. This blockade inhibits the downstream signaling cascades typically initiated by NPY binding to the Y5 receptor. The selectivity of this compound for the Y5 receptor over other NPY receptor subtypes is a key attribute, allowing for targeted investigation of Y5-mediated pathways.

Figure 1: NPY Y5 Receptor Signaling Pathway and Point of Inhibition by CGP71683.

Pharmacological Profile

The defining characteristic of this compound is its high selectivity for the NPY Y5 receptor. Quantitative binding data, typically expressed as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibitory constant), underscore this selectivity.

| Receptor Subtype | IC₅₀ (nM) | Kᵢ (nM) |

| Rat Y5 | 1.4 | 1.3 |

| Rat Y1 | 2765 | >4000 |

| Rat Y2 | 7187 | 200 |

| Rat Y4 | 5637 | - |

Data compiled from publicly available sources.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the NPY Y5 receptor using membranes from cells expressing the receptor and a radiolabeled ligand, such as [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY).

Materials:

-

HEK293 cells stably expressing the rat or human NPY Y5 receptor

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

-

Radioligand: [¹²⁵I]-PYY

-

This compound

-

Non-specific binding control: High concentration of unlabeled NPY or PYY (e.g., 1 µM)

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid

-

Scintillation counter

Methodology:

-

Membrane Preparation:

-

Culture HEK293-Y5 cells to confluency.

-

Harvest cells and centrifuge at 1,000 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Binding buffer (for total binding)

-

1 µM unlabeled NPY (for non-specific binding)

-

Serial dilutions of this compound or other test compounds.

-

-

Add [¹²⁵I]-PYY to all wells at a final concentration at or below its Kₑ (typically ~0.1-0.5 nM).

-

Add the cell membrane preparation to all wells (typically 20-50 µg of protein per well).

-

Incubate the plate at room temperature for 90-120 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor (this compound).

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Figure 2: Workflow for the In Vitro Radioligand Binding Assay.

In Vivo NPY-Induced Food Intake Study

This protocol is based on the methodology described by Criscione et al. (1998) and is designed to assess the ability of this compound to block the orexigenic effects of centrally administered NPY in rats.[2]

Materials:

-

Male Wistar rats (250-300g) with surgically implanted intracerebroventricular (ICV) cannulae.

-

This compound

-

Vehicle for CGP71683 (e.g., 5% DMSO, 5% Tween 80 in sterile saline)

-

Neuropeptide Y (NPY)

-

Artificial cerebrospinal fluid (aCSF)

-

Standard rat chow

-

Metabolic cages for food intake monitoring

Methodology:

-

Animal Preparation and Acclimation:

-

Surgically implant ICV cannulae targeting a lateral ventricle. Allow at least one week for recovery.

-

House rats individually in metabolic cages and allow them to acclimate for several days.

-

Handle rats daily to minimize stress.

-

-

Experimental Procedure:

-

On the day of the experiment, administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

30 minutes after the i.p. injection, administer NPY (e.g., 300 pmol in 5 µL aCSF) or aCSF vehicle via the ICV cannula over 1 minute.

-

Provide a pre-weighed amount of food and monitor food intake at regular intervals (e.g., 1, 2, and 4 hours) by weighing the remaining food.

-

-

Data Analysis:

-

Calculate the cumulative food intake for each rat at each time point.

-

Compare the food intake between the different treatment groups (Vehicle/aCSF, Vehicle/NPY, CGP71683/NPY) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Food Intake Study in a Diabetic Rat Model

This protocol, also adapted from Criscione et al. (1998), evaluates the effect of this compound on the hyperphagia associated with streptozotocin-induced diabetes in rats.[2]

Materials:

-

Male Wistar rats (200-250g)

-

Streptozotocin (STZ)

-

Citrate (B86180) buffer (0.1 M, pH 4.5)

-

This compound and vehicle

-

Standard rat chow

-

Metabolic cages

-

Blood glucose monitoring system

Methodology:

-

Induction of Diabetes:

-

Fast rats overnight.

-

Administer a single i.p. injection of STZ (e.g., 65 mg/kg) dissolved in cold citrate buffer. Control animals receive an injection of citrate buffer only.

-

Confirm the diabetic state 48-72 hours later by measuring blood glucose levels. Rats with blood glucose > 250 mg/dL are considered diabetic.

-

-

Food Intake Measurement:

-

Allow diabetic rats to stabilize for at least one week, during which they typically exhibit hyperphagia.

-

On the day of the experiment, administer this compound (e.g., 1, 10, 30 mg/kg, i.p.) or vehicle.

-

Measure food intake over a defined period (e.g., 24 hours).

-

-

Data Analysis:

-

Compare the 24-hour food intake between vehicle-treated and CGP71683-treated diabetic rats using statistical analysis (e.g., t-test or ANOVA).

-

Figure 3: Workflow for the Food Intake Study in a Diabetic Rat Model.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available as it is a proprietary compound. However, based on the synthesis of similar quinazoline-based NPY Y5 antagonists, a representative synthetic route can be proposed. The synthesis likely involves the coupling of a substituted quinazoline (B50416) amine with a cyclohexyl derivative bearing a sulfonyl chloride.

Conclusion

This compound is an invaluable tool for researchers investigating the NPY Y5 receptor. Its high potency and selectivity allow for precise interrogation of Y5-mediated signaling pathways and their role in various physiological and pathophysiological states. The experimental protocols provided in this guide offer a foundation for the effective use of this compound in both in vitro and in vivo studies. Further research utilizing this compound will undoubtedly continue to elucidate the complex biology of the NPY system and may pave the way for novel therapeutic strategies targeting the Y5 receptor.

References

- 1. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CGP71683 Hydrochloride: A Potent NPY Y5 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP71683 hydrochloride, with the Chemical Abstracts Service (CAS) number 192322-50-2, is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key quantitative data, and detailed experimental protocols. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of obesity, metabolic disorders, and neuroscience.

Chemical and Physical Properties

This compound is a synthetic molecule with the molecular formula C26H29N5O2S•HCl and a molecular weight of 512.07 g/mol .[1]

| Property | Value | Reference |

| CAS Number | 192322-50-2 | [1][2][3][4] |

| Molecular Formula | C26H29N5O2S•HCl | [1] |

| Molecular Weight | 512.07 g/mol | [1] |

| Synonyms | CGP71683A, CGP 71683A | [2][3][4] |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a competitive antagonist at the NPY Y5 receptor.[3][4] The NPY Y5 receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gi/o proteins.[5]

Upon binding of the endogenous ligand NPY, the Y5 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This reduction in cAMP subsequently diminishes the activity of Protein Kinase A (PKA). In some cellular contexts, the Y5 receptor can also couple to Gq proteins, activating Phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC). Both pathways can converge on the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically Extracellular signal-Regulated Kinase 1/2 (ERK1/2), which is implicated in cell growth and proliferation.[7][8]

This compound competitively binds to the NPY Y5 receptor, preventing the binding of NPY and thereby inhibiting these downstream signaling events.

Quantitative Data

This compound is characterized by its high affinity and selectivity for the NPY Y5 receptor over other NPY receptor subtypes.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | IC50 (nM) | Ki (nM) | Species | Reference |

| NPY Y5 | 1.4 | 1.3 | Rat | [2][3][4] |

| NPY Y1 | 2765 | >4000 | Rat | [2][3] |

| NPY Y2 | 7187 | 200 | Rat | [2][3] |

| NPY Y4 | 5637 | - | Rat | [2] |

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of this compound for the NPY Y5 receptor.

Objective: To determine the IC50 and Ki values of this compound for the NPY Y5 receptor.

Materials:

-

Cell membranes expressing the recombinant human or rat NPY Y5 receptor.

-

Radioligand: [125I]-Peptide YY ([125I]-PYY) or another suitable NPY Y5 receptor radioligand.

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in binding buffer to achieve a range of final assay concentrations.

-

Assay Setup: In a 96-well plate, combine the cell membranes, [125I]-PYY (at a concentration near its Kd), and varying concentrations of this compound or vehicle.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Food Intake Study in Rodents

This protocol outlines a general procedure to evaluate the effect of this compound on food intake in rats.

Objective: To assess the anorectic effect of this compound in a rodent model.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

This compound.

-

Vehicle solution (e.g., saline, DMSO/Tween/saline mixture).

-

Standard rodent chow.

-

Metabolic cages for individual housing and food intake monitoring.

Procedure:

-

Acclimation: Individually house the rats in metabolic cages and allow them to acclimate for several days. Monitor their baseline food and water intake and body weight.

-

Fasting (Optional): To enhance the feeding response, rats may be fasted for a period (e.g., 12-24 hours) before the experiment.

-

Compound Administration: Prepare a solution of this compound in the appropriate vehicle. Administer the compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) at a specific dose. Administer the vehicle alone to the control group.

-

Food Presentation: At a set time after compound administration, provide a pre-weighed amount of food to each rat.

-

Measurement of Food Intake: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

-

Data Analysis: Calculate the cumulative food intake for each animal. Compare the food intake between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a GPCR antagonist like CGP71683.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the NPY Y5 receptor. Its high potency and selectivity make it an ideal candidate for in vitro and in vivo studies aimed at understanding the complex mechanisms of appetite regulation and energy homeostasis. This technical guide provides essential information and standardized protocols to facilitate further research and development in this promising therapeutic area.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

CGP71683 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CGP71683 hydrochloride, a selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. This document consolidates key molecular data, explores its mechanism of action through relevant signaling pathways, and furnishes detailed protocols for essential experimental procedures.

Core Molecular and Pharmacological Data

This compound is a potent and highly selective non-peptide antagonist of the NPY Y5 receptor, making it a critical tool for investigating the physiological and pathological roles of this receptor. Its selectivity and in vivo activity have been documented in multiple studies.

| Property | Value |

| Molecular Weight | 512.07 g/mol |

| Chemical Formula | C₂₆H₂₉N₅O₂S·HCl |

| Mechanism of Action | Selective Neuropeptide Y Y5 Receptor Antagonist |

Mechanism of Action and Signaling Pathways

CGP71683 exerts its effects by blocking the binding of Neuropeptide Y to the Y5 receptor, a G-protein coupled receptor (GPCR). Activation of the Y5 receptor is implicated in various physiological processes, including food intake, anxiety, and cell migration. The downstream signaling cascades initiated by NPY binding to the Y5 receptor and subsequently inhibited by CGP71683 involve key cellular signaling nodes such as RhoA and ERK1/2.

NPY-Y5R Signaling Pathway

The binding of NPY to its Y5 receptor activates intracellular signaling pathways that can influence cell motility and proliferation. One such pathway involves the activation of the small GTPase RhoA, a key regulator of the actin cytoskeleton.

Caption: NPY-Y5R signaling cascade leading to RhoA activation.

ERK1/2 Signaling Pathway

The NPY Y5 receptor can also couple to signaling pathways that regulate cell proliferation and survival, such as the Extracellular signal-Regulated Kinase (ERK) pathway.

Caption: NPY-Y5R mediated activation of the ERK1/2 pathway.

Key Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments involving this compound.

In Vivo Food Intake Study in Rodents

This protocol outlines the procedure for assessing the effect of intracerebroventricular (ICV) administration of CGP71683 on food intake in rats.

Workflow Diagram

Caption: Workflow for in vivo food intake studies.

Methodology

-

Animals and Housing: Adult male rats are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified.

-

Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the lateral cerebral ventricle. Animals are allowed to recover for at least one week post-surgery.

-

Drug Preparation: this compound is dissolved in an appropriate vehicle (e.g., sterile saline or artificial cerebrospinal fluid).

-

Intracerebroventricular Injection: A predetermined dose of CGP71683 or vehicle is injected into the lateral ventricle via the implanted cannula.

-

Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection.

-

Data Analysis: Food intake is calculated and expressed as grams of food consumed. Statistical analysis (e.g., t-test or ANOVA) is used to compare the effects of CGP71683 with the vehicle control group.

RhoA Activation Assay (Pull-down)

This protocol describes the measurement of active, GTP-bound RhoA levels in cell lysates.

Methodology

-

Cell Culture and Treatment: Cells are cultured to 70-80% confluency and then treated with NPY in the presence or absence of CGP71683 for the desired time.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with a specific Rho activation assay lysis buffer.

-

Lysate Clarification: Lysates are centrifuged to pellet cell debris, and the supernatant is collected.

-

Pull-down of Active RhoA: An aliquot of the lysate is incubated with a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) conjugated to agarose (B213101) beads. The RBD specifically binds to GTP-bound (active) RhoA.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The samples are then resolved by SDS-PAGE and transferred to a PVDF membrane.

-

Detection: The membrane is probed with a primary antibody specific for RhoA, followed by an HRP-conjugated secondary antibody. The signal is detected using a chemiluminescence-based method. An aliquot of the total cell lysate is also run as a control for total RhoA levels.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 as a measure of its activation.[1]

Methodology

-

Cell Culture and Treatment: Cells are cultured and treated with NPY, CGP71683, or a combination.[1]

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.[1]

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[1]

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[1]

Cell Migration Assay (Transwell)

This protocol describes an in vitro assay to assess the effect of CGP71683 on NPY-induced cell migration.

Methodology

-

Cell Preparation: Cells are serum-starved for several hours, then harvested and resuspended in a serum-free medium.

-

Assay Setup:

-

A chemoattractant (e.g., NPY) is added to the lower chamber of a Transwell plate.

-

The cell suspension, with or without CGP71683, is added to the upper insert, which has a porous membrane.

-

-

Incubation: The plate is incubated for a period sufficient to allow cell migration through the pores of the membrane towards the chemoattractant.

-

Cell Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).

-

Quantification: The stained cells are imaged, and the number of migrated cells is counted in several random fields. Alternatively, the stain can be eluted, and the absorbance measured to quantify migration.

References

CGP71683 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of CGP71683 hydrochloride, a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. This guide details its chemical properties, biological activity, and relevant experimental protocols, designed to support research and development in neuroscience and metabolic disorders.

Chemical and Physical Properties

This compound is a synthetic, small-molecule compound. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | N-[[trans-4-[[(4-Amino-2-quinazolinyl)amino]methyl]cyclohexyl]methyl]-1-naphthalenesulfonamide hydrochloride | |

| Synonyms | CGP71683A, CGP71683 HCL | [1] |

| CAS Number | 192322-50-2 | [1][2][3] |

| Molecular Formula | C₂₆H₂₉N₅O₂S·HCl | [2][3][4] |

| Molecular Weight | 512.07 g/mol | [1][2][4] |

| Appearance | Crystalline solid, Off-white solid | [3][4] |

| Purity | ≥98% (by HPLC) | |

| Storage | Store at +4°C or -20°C | [1][4] |

Table 1: Physicochemical Properties of this compound

Solubility

The solubility of this compound varies across different solvents, a critical consideration for the preparation of stock solutions and experimental formulations.

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |

| DMSO | 100 mM | 51.21 mg/mL | |

| DMF | ~58.5 mM | 30 mg/mL | [3] |

| Ethanol | ~39 mM | 20 mg/mL | [3] |

| Water | Insoluble | Insoluble | [1] |

| DMSO:PBS (pH 7.2) (1:3) | ~0.49 mM | 0.25 mg/mL | [3] |

Table 2: Solubility Data for this compound

Biological Activity and Mechanism of Action

This compound functions as a competitive and extremely selective antagonist for the Neuropeptide Y (NPY) Y5 receptor, which is a G protein-coupled receptor (GPCR).[1][5] Its high selectivity makes it a valuable tool for distinguishing Y5 receptor-mediated effects from those of other NPY receptor subtypes.

Receptor Binding Affinity

The antagonist potency of CGP71683 has been quantified through radioligand binding assays, demonstrating sub-nanomolar affinity for the rat Y5 receptor and significantly lower affinity for other NPY receptor subtypes.

| Receptor Subtype (cloned rat) | IC₅₀ (nM) | Kᵢ (nM) | Selectivity Fold (vs. Y5) | Reference |

| NPY Y5 | 1.4 | 1.3 | - | [1][3][5] |

| NPY Y1 | 2765 | >4000 | >1975 | [3][5] |

| NPY Y2 | 7187 | 200 | >5130 | [3][5] |

| NPY Y4 | 5637 | - | >4025 | [3] |

Table 3: Receptor Binding Affinity and Selectivity

Signaling Pathway

The NPY Y5 receptor is primarily coupled to Gi/o proteins. Upon activation by its endogenous ligand, NPY, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] It can also modulate other downstream pathways, such as the extracellular signal-regulated kinase (ERK) signaling cascade, to promote cell growth.[3] this compound competitively blocks the NPY binding site, thereby preventing these downstream signaling events.

Caption: NPY Y5 Receptor Signaling Pathway Blockade by CGP71683.

In Vivo and In Vitro Effects

-

Appetite Regulation: CGP71683 potently inhibits NPY-induced food intake following intraperitoneal (i.p.) administration in diabetic, free-feeding, and fasted rat models. A dose of 10 mg/kg (i.p.) has been shown to be effective.[3]

-

Oncology Research: In human breast cancer cell lines (BT-549 and MDA-MB-231), CGP71683 at a concentration of 0.25 µM inhibits NPY-induced cell growth and migration.[3] It has also been used to study cholangiocarcinoma cell growth.

Experimental Protocols

This section provides detailed methodologies for the preparation and use of this compound in research settings.

Preparation of Stock Solutions

Accurate preparation of stock solutions is crucial for experimental reproducibility. Due to its poor aqueous solubility, DMSO is the recommended solvent.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Determine the required concentration and volume of the stock solution (e.g., 10 mM or 100 mM).

-

Using the molecular weight (512.07 g/mol ), calculate the mass of this compound needed. For example, for 1 mL of a 10 mM stock solution, 5.12 mg is required.

-

Weigh the calculated amount of this compound powder and place it into a sterile vial.

-

Add the appropriate volume of fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility.[1]

-

Vortex or sonicate the solution until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C for long-term stability (up to 1 year at -80°C).[1]

Caption: Workflow for Preparing this compound Stock Solution.

Preparation of In Vivo Formulations

For animal studies, specific formulations are required for different administration routes.

A. Injectable Formulation (for i.p. or i.v. administration)

This protocol creates a clear solution suitable for injection.[1][5]

Materials:

-

100 mg/mL this compound in DMSO stock solution

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile Saline (0.9% NaCl) or ddH₂O

-

Sterile tubes

Protocol (for a final concentration of 5 mg/mL):

-

Prepare a vehicle by mixing the solvents in the following ratio: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[1]

-

To prepare a 1 mL working solution, begin with 400 µL of PEG300 in a sterile tube.

-

Add 50 µL of the 100 mg/mL DMSO stock solution and mix thoroughly until the solution is clear.

-

Add 50 µL of Tween 80 to the mixture and mix again until clear.

-

Add 500 µL of ddH₂O or saline to reach the final volume of 1 mL.

-

The mixed solution should be used immediately for optimal results.[1]

B. Oral Administration Formulation (Suspension)

This protocol creates a homogenous suspension for oral gavage.[1]

Materials:

-

This compound powder

-

Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in water)

-

Mortar and pestle or homogenizer

Protocol (for a final concentration of 5 mg/mL):

-

Weigh 5 mg of this compound powder.

-

Add the powder to 1 mL of the CMC-Na solution.

-

Mix thoroughly using a vortexer, mortar and pestle, or homogenizer until a uniform and homogeneous suspension is obtained.

-

The suspension should be prepared fresh before administration.

Conclusion

This compound is a critical pharmacological tool for investigating the physiological and pathological roles of the NPY Y5 receptor. Its high potency and selectivity allow for precise interrogation of Y5-mediated pathways in research areas including obesity, appetite regulation, and oncology. The protocols and data presented in this guide offer a foundation for researchers to effectively utilize this compound in their experimental designs.

References

The Discovery and History of CGP71683 Hydrochloride: A Selective Neuropeptide Y Y5 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CGP71683 hydrochloride is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. This technical guide provides a comprehensive overview of its discovery, history, and pharmacological profile. Contrary to some initial misconceptions, this compound does not interact with the GABA-B receptor; its mechanism of action is centered on the NPYergic system, a key regulator of energy homeostasis. This document details the quantitative binding affinities, key in vivo experimental findings, and the underlying signaling pathways. Detailed experimental protocols for the characterization of this compound are also provided to facilitate further research.

Introduction: Correcting the Record on this compound

Initially, there may have been some confusion in the scientific literature regarding the target of this compound. This guide unequivocally clarifies that this compound is a selective antagonist for the Neuropeptide Y (NPY) Y5 receptor. The NPY system, comprising several receptor subtypes (Y1, Y2, Y4, Y5), is a critical modulator of various physiological processes, with the Y5 receptor playing a significant role in the regulation of food intake. The development of selective antagonists like CGP71683 has been instrumental in elucidating the specific functions of the Y5 receptor.

Discovery and History

CGP71683 emerged from research efforts to develop specific tools to investigate the physiological roles of the various NPY receptor subtypes. Its development as a highly selective Y5 receptor antagonist provided a crucial pharmacological tool to dissect the NPY-mediated signaling pathways, particularly in the context of appetite and energy balance. One of the seminal studies highlighting its properties was published by Criscione et al. in 1998, which demonstrated its potent effect on food intake in various animal models.[1]

Quantitative Pharmacological Data

The selectivity and potency of this compound have been quantified through various in vitro binding assays. The following tables summarize the key binding affinity data.

Table 1: Competitive Binding Affinity of this compound at Rat NPY Receptors

| Receptor Subtype | IC50 (nM) |

| Y5 | 1.4 |

| Y1 | >1000 |

| Y2 | >1000 |

| Y4 | >1000 |

Data from Criscione et al. (1998)[1]

Table 2: Ki Values of CGP71683A at Various Receptors in Rat Brain

| Receptor | Ki (nM) |

| NPY Y5 | 1.4 |

| Muscarinic | 2.7 |

| Serotonin Transporter | 6.2 |

Data from Della Zuana et al. (2001)

Mechanism of Action and Signaling Pathways

The NPY Y5 receptor is a G-protein coupled receptor (GPCR). Upon activation by its endogenous ligand, NPY, it initiates a cascade of intracellular signaling events. This compound acts as a competitive antagonist, binding to the Y5 receptor and preventing NPY from binding and activating it.

The primary signaling pathway of the Y5 receptor involves coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, Y5 receptor activation can modulate intracellular calcium levels and activate other signaling cascades, including the protein kinase C (PKC), calcium/calmodulin-dependent kinase II (CaMKII), and the extracellular signal-regulated kinase (ERK1/2) pathways. Recent studies have also implicated the activation of the RhoA pathway in NPY/Y5R-mediated effects.

Key Experimental Protocols

Radioligand Binding Assay for NPY Y5 Receptor

This protocol outlines a typical competitive binding assay to determine the affinity of a test compound like CGP71683 for the NPY Y5 receptor.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the recombinant rat NPY Y5 receptor are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Radioligand: A suitable radioligand, such as [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY), is used at a concentration below its Kd for the Y5 receptor.

-

Incubation: The cell membranes are incubated with the radioligand and varying concentrations of this compound in a multi-well plate. Non-specific binding is determined in the presence of a high concentration of unlabeled NPY. The incubation is typically carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of CGP71683, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo NPY-Induced Food Intake Study

This protocol describes a typical experiment to evaluate the effect of CGP71683 on NPY-induced feeding in rats.

Methodology:

-

Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) are used. The animals are housed individually with ad libitum access to food and water, and maintained on a regular light-dark cycle. For intracerebroventricular (ICV) injections, the rats are surgically implanted with a cannula into the lateral ventricle.

-

Drug Administration:

-

NPY: NPY is dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid) and administered via ICV injection to satiated rats.

-

This compound: CGP71683 is dissolved in a suitable vehicle and administered, for example, intraperitoneally (i.p.) at a specified time before the NPY injection.

-

-

Food Intake Measurement: Immediately after the NPY injection, pre-weighed food is returned to the cages. Food intake is then measured at various time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.

-

Data Analysis: The food intake data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of vehicle, NPY alone, and NPY in the presence of CGP71683.

In Vivo Efficacy: Effects on Food Intake

In vivo studies have consistently demonstrated the anorectic effects of CGP71683. In satiated rats, ICV administration of NPY potently stimulates food intake. Pre-treatment with CGP71683 significantly attenuates this NPY-induced feeding, providing strong evidence for its Y5 receptor antagonist activity in a physiological setting.[1] Furthermore, in models of hyperphagia, such as in fasted or diabetic rats, administration of CGP71683 has been shown to reduce food intake.[1]

Conclusion

This compound is a valuable research tool that has been pivotal in defining the role of the NPY Y5 receptor in the central regulation of energy balance. Its high potency and selectivity have enabled detailed pharmacological and physiological studies. This technical guide has provided a comprehensive overview of its discovery, mechanism of action, and key experimental findings, along with detailed protocols to aid in future research. It is crucial for researchers to recognize its specific action on the NPY Y5 receptor and not the GABA-B receptor to ensure accurate interpretation of experimental results.

References

The NPY Y5 Receptor's Role in Appetite: A Technical Guide for Researchers

An in-depth examination of the Neuropeptide Y Y5 receptor, a key modulator of feeding behavior and a significant target for the development of therapeutics aimed at appetite and metabolic disorders. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the NPY Y5 receptor's function, signaling pathways, and the experimental methodologies used to investigate its role in appetite regulation.

Executive Summary

Neuropeptide Y (NPY) is a potent orexigenic peptide in the central nervous system, exerting its effects through a family of G-protein coupled receptors (GPCRs). Among these, the NPY Y5 receptor (Y5R) has been a major focus of research due to its significant role in mediating NPY-induced food intake.[1][2] Activation of the Y5R is strongly associated with an increase in appetite and a decrease in energy expenditure.[3][4] This receptor is primarily coupled to inhibitory G-proteins (Gi/o), leading to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] This technical guide delves into the core aspects of Y5R function, presenting quantitative data on ligand interactions, detailed experimental protocols for its study, and visual representations of its signaling cascades and functional relationships.

Quantitative Data on Ligand-Receptor Interactions

The interaction of various agonists and antagonists with the NPY Y5 receptor has been characterized extensively. The following tables summarize key quantitative data, providing a comparative view of ligand binding affinities and functional potencies.

Table 1: Binding Affinities (Ki/Kd) of Select Ligands for the NPY Y5 Receptor

| Ligand | Receptor Species | Cell Line | Radioligand | Ki/Kd (nM) | Reference |

| [hPP1–17, Ala31, Aib32]NPY | Rat | HEK293 | [125I][hPP1–17, Ala31, Aib32]NPY | 1.2 (Kd) | [6] |

| NPY | Guinea Pig | COS-7 | [125I]PYY | 1.32 | |

| [cPP1–7,NPY19–23,Ala31,Aib32,Gln34]hPP | Guinea Pig | COS-7 | [125I]PYY | 1.32 | |

| [Ala31,Aib32]pNPY | Guinea Pig | COS-7 | [125I]PYY | 7.42 | |

| CGP 71683A | Rat | HEK-293 | [125I][Pro34]hPYY | High Affinity |

Table 2: Functional Potencies (IC50/EC50) of NPY Y5 Receptor Ligands

| Ligand | Assay Type | Cell Line | Effect | IC50/EC50 (nM) | Reference |

| NPY | cAMP Inhibition | CHO-K1 | Inhibition | - | |

| (D-Trp32)-Neuropeptide Y | cAMP Inhibition | Not Specified | Inhibition | - | [7] |

| CGP 71683A | Ca2+ Mobilization (Antagonist) | LMTK (human Y5R) | Inhibition | - |

Signaling Pathways of the NPY Y5 Receptor

The NPY Y5 receptor primarily signals through the Gi/o family of G-proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits.

The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).

The Gβγ subunit can modulate the activity of various downstream effectors, including ion channels and other enzymes. While the primary pathway involves cAMP inhibition, evidence also suggests that NPY receptors, in some contexts, can couple to Gq proteins, activating the phospholipase C (PLC) pathway and leading to intracellular calcium mobilization.[8] Furthermore, Y5R activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of the NPY Y5 receptor.

Radioligand Binding Assay

This assay determines the binding affinity (Ki or Kd) of a test compound for the NPY Y5 receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the rat or human NPY Y5 receptor (e.g., HEK293, CHO-K1).

-

Radioligand: e.g., [125I][hPP1–17, Ala31, Aib32]NPY.[6]

-

Non-specific binding control: A high concentration of a non-radiolabeled NPY Y5 receptor ligand (e.g., cold NPY).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Vacuum filtration manifold (cell harvester).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the NPY Y5 receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well filter plate, add in the following order:

-

Binding buffer.

-

Test compound at various concentrations or buffer (for total binding) or non-specific binding control.

-

Radioligand at a concentration near its Kd.

-

Cell membranes (typically 10-20 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked filter plates using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a test compound to modulate adenylyl cyclase activity through the Gi-coupled NPY Y5 receptor.

Materials:

-

Whole cells expressing the NPY Y5 receptor (e.g., CHO-K1).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compound (agonist or antagonist) at various concentrations.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell lysis buffer (provided with the kit).

Procedure:

-

Cell Seeding: Seed cells into a 96- or 384-well plate and culture overnight.

-

Compound Treatment (Agonist Mode):

-

Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the test agonist at various concentrations.

-

Add forskolin to stimulate a basal level of cAMP production.

-

-

Compound Treatment (Antagonist Mode):

-

Pre-treat cells with the test antagonist at various concentrations.

-

Add a known NPY Y5 receptor agonist at a fixed concentration (typically EC80).

-

Add forskolin.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.[9][10][11][12][13]

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound and use non-linear regression to determine the EC50 (for agonists) or IC50 (for antagonists) value.

In Vivo Feeding Studies

This assay assesses the effect of NPY Y5 receptor ligands on food intake in rodents.

Materials:

-

Rodents (e.g., rats or mice).

-

Test compound (agonist or antagonist).

-

Vehicle control.

-

Intracerebroventricular (ICV) cannulae and infusion pump.[14][15][16]

-

Metabolic cages for monitoring food intake.

Procedure:

-

Animal Preparation: Surgically implant ICV cannulae into the lateral or third ventricle of the brain. Allow animals to recover for at least one week. Acclimate animals to the experimental conditions, including handling and single housing in metabolic cages.

-

Compound Administration: Dissolve the test compound in a suitable vehicle. Administer the compound via ICV infusion over a short period (e.g., 1-5 minutes).[14]

-

Food Intake Measurement: Immediately after compound administration, provide a pre-weighed amount of food. Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours).

-

Data Analysis: Compare the food intake in the test compound-treated group to the vehicle-treated control group. Use appropriate statistical tests to determine significance.

ERK Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK signaling pathway downstream of NPY Y5 receptor activation.

Materials:

-

Cells expressing the NPY Y5 receptor.

-

Test agonist.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and Western blot apparatus.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Seed cells and serum-starve overnight to reduce basal ERK phosphorylation. Treat cells with the test agonist for various time points (e.g., 5, 10, 15, 30 minutes).

-

Cell Lysis: Lyse the cells on ice and collect the lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[17][18][19][20][21]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total-ERK.

Visualized Workflows and Logical Relationships

The following diagrams illustrate key experimental and logical flows related to NPY Y5 receptor research.

References

- 1. Role of the Y5 neuropeptide Y receptor in feeding and obesity [pubmed.ncbi.nlm.nih.gov]

- 2. Feeding behavior and gene expression of appetite-related neuropeptides in mice lacking for neuropeptide Y Y5 receptor subclass - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the NPY Y5 receptor regulates both feeding and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of the NPY Y5 receptor regulates both feeding and energy expenditure. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Intracerebroventricular injection of fructose stimulates feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

The Ambiguous Role of the Neuropeptide Y Y5 Receptor in Anxiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide Y (NPY) is a crucial neuromodulator in the central nervous system, implicated in a wide array of physiological processes, including the regulation of anxiety and stress responses. Its effects are mediated by a family of G-protein coupled receptors, among which the Y5 receptor has emerged as a complex and, at times, contentious player in the modulation of anxiety-like behaviors. This technical guide provides an in-depth examination of the current understanding of the NPY Y5 receptor's role in anxiety. It synthesizes findings from preclinical studies, details key experimental methodologies, presents quantitative data on receptor ligands, and visualizes the associated signaling pathways and experimental workflows. The evidence to date presents a nuanced picture, with both agonists and antagonists of the Y5 receptor demonstrating anxiolytic potential under different experimental contexts, suggesting that its function is highly dependent on the specific neural circuits and interactions with other receptor systems, particularly the NPY Y1 receptor. This guide aims to equip researchers and drug development professionals with a comprehensive resource to navigate the complexities of NPY Y5 receptor pharmacology and its potential as a therapeutic target for anxiety disorders.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter abundantly expressed in the mammalian brain, particularly in regions associated with emotional processing and stress regulation, such as the amygdala, hippocampus, and hypothalamus.[1] NPY exerts its effects through at least five G-protein coupled receptor subtypes (Y1, Y2, Y4, Y5, and Y6).[1][2] While the anxiolytic effects of NPY are well-documented and primarily attributed to the Y1 receptor, the role of the Y5 receptor remains a subject of intensive investigation and debate.[1][3]

Initial hypotheses positioned the Y5 receptor as a key mediator of NPY's effects on food intake. However, subsequent research has unveiled its involvement in a broader range of functions, including the modulation of anxiety. The data on the Y5 receptor's role in anxiety are multifaceted and at times contradictory.[3] Some studies using selective Y5 receptor agonists have reported anxiolytic-like effects in various behavioral paradigms.[4] Conversely, other research has demonstrated that Y5 receptor antagonists can also produce anxiolytic outcomes.[3] Furthermore, genetic knockout and overexpression studies have yielded inconsistent results, adding to the complexity of defining a clear-cut role for this receptor in anxiety-related behaviors.[3]

Recent evidence points towards a more intricate mechanism involving interactions with other neurotransmitter systems and a particularly significant interplay with the NPY Y1 receptor.[3][5] The co-expression and potential heterodimerization of Y1 and Y5 receptors in brain regions critical for anxiety suggest a synergistic or modulatory relationship that is crucial for their overall effect.[6] This guide will delve into the experimental evidence, quantitative data, and methodological considerations that are essential for a thorough understanding of the NPY Y5 receptor in the context of anxiety research and therapeutic development.

NPY Y5 Receptor Signaling Pathway

The NPY Y5 receptor, like other NPY receptors, is a member of the G-protein coupled receptor (GPCR) superfamily. It primarily couples to inhibitory Gi/o proteins.[6][7] Activation of the Y5 receptor by NPY or a selective agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP can, in turn, modulate the activity of various downstream effectors, including protein kinase A (PKA), and influence neuronal excitability through effects on ion channels. Specifically, Gi/o protein activation can lead to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, generally resulting in a hyperpolarization of the neuronal membrane and a decrease in neuronal firing.[7][8]

Quantitative Data on NPY Y5 Receptor Ligands

The development of selective ligands for the NPY Y5 receptor has been instrumental in elucidating its role in anxiety. The following tables summarize quantitative data for key agonists and antagonists that have been utilized in preclinical anxiety models.

Table 1: NPY Y5 Receptor Agonists

| Compound | Receptor Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Species | Key Findings in Anxiety Models | Reference(s) |

| [cPP(1-7),NPY(19-23),Ala(31),Aib(32),Gln(34)]hPP | Y5: ~1 | Y5 EC50: ~10 | Rat | Anxiolytic-like effects in elevated plus maze and open field tests. | [4] |

| BWX-46 | Y5: 1.2 | Y5 EC50: 2.5 | Rat | Anxiolytic effects in social interaction test. | [3] |

Table 2: NPY Y5 Receptor Antagonists

| Compound | Receptor Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Species | Key Findings in Anxiety Models | Reference(s) |

| L-152,804 | Y5: 25 | Y5 IC50: 30 | Rat | Failed to modify anxiety in social interaction and elevated plus maze tests. | [3] |

| CGP71683A | Y5: 1.1 | Y5 IC50: 2.4 | Rat | Anxiolytic effect in the social interaction test. | [3] |

| JNJ-31020028 | Y2: 6 (>100-fold selectivity vs Y1, Y4, Y5) | Y2 pKB: 8.04 | N/A | Primarily a Y2 antagonist, but selectivity data is relevant for distinguishing Y5 effects. | [9] |

Key Experimental Protocols

The assessment of anxiety-like behavior in rodents relies on a battery of well-validated behavioral paradigms. The following sections provide detailed methodologies for three key assays used to investigate the role of the NPY Y5 receptor.

Elevated Plus Maze (EPM)

The EPM test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor (typically 40-50 cm). It consists of two open arms and two enclosed arms (with high walls).[10][11]

-

Procedure:

-

Key Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Interpretation: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.

Open Field Test

The open field test assesses exploratory behavior and anxiety in a novel environment.

-

Apparatus: A square arena with high walls to prevent escape.

-

Procedure:

-

The animal is placed in the center of the open field.

-

Behavior is recorded for a specified period (e.g., 5-10 minutes).

-

-

Key Parameters Measured:

-

Time spent in the center of the arena versus the periphery.

-

Total distance traveled.

-

Rearing frequency.

-

-

Interpretation: Anxiolytic compounds typically increase the time spent in the center of the arena. A decrease in total distance traveled may indicate sedative effects.[12]

Social Interaction Test

This test measures social anxiety and affiliative behavior.

-

Apparatus: A familiar, dimly lit open field.

-

Procedure:

-

Two unfamiliar animals (of the same sex and treatment group) are placed in the arena.

-

Their social behaviors are recorded for a set duration.

-

-

Key Parameters Measured:

-

Time spent in active social interaction (e.g., sniffing, grooming, following).

-

Frequency of aggressive behaviors.

-

-

Interpretation: An increase in the duration of active social interaction is indicative of an anxiolytic effect.[3]

Discussion and Future Directions

The role of the NPY Y5 receptor in anxiety is evidently complex and not as straightforward as initially anticipated. The conflicting findings from studies using Y5 agonists and antagonists suggest that the net effect of modulating this receptor is highly context-dependent. Several factors may contribute to this complexity:

-

Interaction with Y1 Receptors: The co-localization and functional interaction between Y1 and Y5 receptors are critical.[5][13] Conditional knockout studies have shown that the inactivation of Y1 receptors specifically in Y5 receptor-containing neurons leads to an anxiogenic phenotype, highlighting the importance of the interplay between these two receptor subtypes.[5] Future research should focus on dissecting the specific contributions of Y1-Y5 heteromers versus their respective homomers in modulating anxiety circuits.

-

Brain Region Specificity: The expression of NPY receptors varies across different brain regions involved in anxiety. The central and basolateral nuclei of the amygdala, for instance, show distinct expression patterns of Y1 and Y5 receptors.[14] The anxiolytic or anxiogenic effects of Y5 receptor modulation may depend on the specific neuronal populations and circuits being engaged in these different regions.

-

Ligand Bias: It is possible that different Y5 receptor ligands, while classified as agonists or antagonists based on their effect on cAMP production, may differentially engage other downstream signaling pathways (biased agonism). This could lead to distinct physiological and behavioral outcomes.

-